Product packaging for 3-(4-Cyclohexylmethoxyphenoxy)-azetidine(Cat. No.:)

3-(4-Cyclohexylmethoxyphenoxy)-azetidine

Cat. No.: B13719596
M. Wt: 261.36 g/mol
InChI Key: XFGNSDKXJUCPSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(4-Cyclohexylmethoxyphenoxy)-azetidine is a chemical compound featuring a four-membered azetidine ring, a structure of significant interest in modern medicinal chemistry . The azetidine scaffold is valued for its constrained three-dimensional geometry and its role as a bioisostere for more common functional groups, which can enhance the physicochemical and pharmacological properties of lead molecules . While specific biological data for this exact compound is not widely reported in the public domain, azetidine derivatives are extensively explored in drug discovery. Research into analogous compounds highlights their potential as key subunits in developing therapeutics for central nervous system (CNS) disorders, with some 3-substituted azetidines acting as triple reuptake inhibitors (TRIs) for neurotransmitters like serotonin, norepinephrine, and dopamine . Furthermore, azetidine carboxylic acids and their derivatives serve as crucial building blocks for synthesizing novel peptides and heterocyclic compounds, often used to create conformationally restricted amino acid analogs . This compound, with its cyclohexylmethoxy and phenoxy substituents, is primarily intended for use as a versatile synthetic intermediate in organic chemistry and pharmaceutical research, enabling the exploration of new chemical space and the development of potent, selective bioactive agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H23NO2 B13719596 3-(4-Cyclohexylmethoxyphenoxy)-azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

3-[4-(cyclohexylmethoxy)phenoxy]azetidine

InChI

InChI=1S/C16H23NO2/c1-2-4-13(5-3-1)12-18-14-6-8-15(9-7-14)19-16-10-17-11-16/h6-9,13,16-17H,1-5,10-12H2

InChI Key

XFGNSDKXJUCPSR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC2=CC=C(C=C2)OC3CNC3

Origin of Product

United States

Synthetic Methodologies for 3 4 Cyclohexylmethoxyphenoxy Azetidine and Analogs

Foundational Approaches to Azetidine (B1206935) Ring Construction

Intramolecular Aminolysis Reactions of Precursors (e.g., Epoxy Amines)

A robust method for forming the azetidine ring is through the intramolecular cyclization of suitably functionalized precursors. One such approach involves the intramolecular aminolysis of epoxy amines. This strategy relies on the nucleophilic attack of an amine onto an epoxide within the same molecule to forge the C-N bond and close the four-membered ring.

Recent studies have demonstrated the efficacy of Lewis acid catalysis in promoting this transformation. For instance, lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to be an excellent catalyst for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines, affording substituted azetidines in high yields. beilstein-journals.orgnih.govfrontiersin.org The catalyst facilitates the ring-opening of the epoxide, allowing for a subsequent intramolecular nucleophilic attack by the amine. This method is notable for its tolerance of various functional groups, a crucial aspect for the synthesis of complex molecules. beilstein-journals.orgnih.govfrontiersin.org

Table 1: Examples of Lewis Acid-Catalyzed Intramolecular Aminolysis for Azetidine Synthesis

Entry Epoxy Amine Precursor Catalyst Solvent Temperature (°C) Yield (%) Reference
1 cis-N-Benzyl-3,4-epoxy-4-phenylbutanamine La(OTf)₃ (5 mol%) 1,2-Dichloroethane (B1671644) Reflux 85 beilstein-journals.org
2 cis-N-Tosyl-3,4-epoxybutanamine Ti(OiPr)₄ (10 mol%) Dichloromethane Room Temp 78 Analogous to beilstein-journals.org

Cycloaddition Reactions in Azetidine Synthesis (e.g., [2+2] Cycloadditions)

Cycloaddition reactions provide a convergent and often stereocontrolled route to the azetidine core. Among these, [2+2] cycloadditions are particularly prominent. The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a classic example that directly yields the azetidine ring. nih.gov Recent advancements in this area have focused on visible-light-mediated processes, which offer milder reaction conditions. For instance, the use of an iridium photocatalyst can facilitate the [2+2] cycloaddition of oximes with a broad range of alkenes, leading to highly functionalized azetidines. nih.gov

Another significant [2+2] cycloaddition is the reaction between imines and ketenes (Staudinger synthesis) to form β-lactams (azetidin-2-ones), which can then be reduced to the corresponding azetidines. This method is highly versatile and allows for the introduction of various substituents on the azetidine ring.

Nucleophilic Ring-Opening and Ring-Closing Strategies

This strategy often involves a two-step process where a three-membered ring, such as an aziridine, is first opened by a nucleophile, followed by a subsequent intramolecular ring-closing reaction to form the four-membered azetidine. Alternatively, a linear precursor with leaving groups at the 1- and 3-positions relative to a nitrogen atom can undergo intramolecular nucleophilic substitution to form the azetidine ring.

A contemporary example involves the photochemical Norrish-Yang cyclization of α-aminoacetophenones to generate 3-hydroxyazetidines. beilstein-journals.orgresearchgate.net These intermediates can then undergo ring-opening and subsequent functionalization, demonstrating a "build and release" strategy that leverages the strain of the azetidine ring. beilstein-journals.orgresearchgate.net

Advanced Synthetic Transformations for Phenoxy-Azetidine Scaffolds

Once the azetidine core is established, or during its construction, the next critical phase is the incorporation of the specific 4-cyclohexylmethoxyphenoxy moiety.

Strategies for Incorporating the Cyclohexylmethoxy-Phenoxy Moiety

The synthesis of the 4-cyclohexylmethoxyphenoxy side chain itself is a key preliminary step. This is typically achieved through a Williamson ether synthesis, a classic and reliable method for forming ethers. In this case, hydroquinone (B1673460) can be mono-alkylated with cyclohexylmethyl bromide in the presence of a base such as potassium carbonate. To favor mono-alkylation, a large excess of hydroquinone is often used.

With the 4-(cyclohexylmethoxy)phenol precursor in hand, it can be coupled to a suitable azetidine synthon. A common approach is the reaction of 4-(cyclohexylmethoxy)phenol with an N-protected 3-hydroxyazetidine or a 3-haloazetidine.

One powerful method for this transformation is the Mitsunobu reaction . organic-synthesis.comwikipedia.org This reaction allows for the coupling of an alcohol (in this case, N-protected 3-hydroxyazetidine) with a pronucleophile (4-(cyclohexylmethoxy)phenol) in the presence of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-synthesis.comwikipedia.orgnih.gov The reaction generally proceeds with inversion of stereochemistry at the alcohol carbon.

Table 2: Representative Conditions for Mitsunobu Reaction for Phenoxy-Azetidine Synthesis

Entry Azetidine Substrate Phenol Reagents Solvent Temperature Yield (%) Reference
1 N-Boc-3-hydroxyazetidine 4-Nitrophenol PPh₃, DIAD THF 0 °C to RT 85 Analogous to nih.gov
2 N-Cbz-3-hydroxyazetidine Phenol PPh₃, DEAD Toluene 0 °C to RT 78 Analogous to nih.gov

Catalytic Approaches in the Synthesis of 3-(4-Cyclohexylmethoxyphenoxy)-azetidine

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of the target molecule can benefit from such approaches, particularly for the crucial C-O bond formation.

Metal-Catalyzed Couplings:

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers and, by extension, aryl-alkyl ethers. organic-chemistry.orgnih.govorganic-chemistry.org In the context of this compound synthesis, this would involve the coupling of 4-(cyclohexylmethoxy)phenol with an N-protected 3-haloazetidine (e.g., 3-iodo- or 3-bromoazetidine) in the presence of a copper catalyst and a base. organic-chemistry.orgnih.govorganic-chemistry.org While traditional Ullmann conditions often require harsh conditions, modern protocols utilize ligands such as N,N-dimethylglycine or phenanthroline to facilitate the reaction at lower temperatures. organic-chemistry.org

Table 3: Examples of Ullmann-type Coupling for C-O Bond Formation | Entry | Aryl Halide | Phenol | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | 4-Iodotoluene | Phenol | CuI / N,N-Dimethylglycine | Cs₂CO₃ | Dioxane | 90 | 85 | organic-chemistry.org | | 2 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenol | Cu₂O | K₂CO₃ | DMF | 120 | 92 | Analogous to nih.gov | | 3 | 3-Iodo-N-Boc-azetidine | 4-tert-Butylphenol | CuI / 1,10-Phenanthroline | K₃PO₄ | Toluene | 110 | 75 | Analogous to organic-chemistry.org |

Photo-induced Reactions:

Photochemistry offers unique pathways for bond formation under mild conditions. As mentioned earlier, the Norrish-Yang cyclization is a photo-induced method for constructing the 3-hydroxyazetidine core. durham.ac.uk Furthermore, recent research has explored photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes to produce azetidines, showcasing the potential of photochemistry in constructing the heterocyclic ring itself. researchgate.netnih.gov While direct photo-induced coupling of phenols to azetidines is less common, the generation of radical intermediates under photochemical conditions could potentially be harnessed for such transformations in the future.

Regioselective and Stereoselective Synthesis of this compound Isomers

The controlled synthesis of specific isomers of this compound is critical for evaluating their biological activity and establishing structure-activity relationships. Achieving high regioselectivity and stereoselectivity is paramount and is often accomplished through strategic precursor design and the selection of appropriate reaction mechanisms.

A prominent method for establishing the stereochemistry at the C-3 position of the azetidine ring is the Mitsunobu reaction. chem-station.comwikipedia.orgorganic-chemistry.org This reaction allows for the stereochemical inversion of a secondary alcohol. By starting with an enantiomerically pure N-protected 3-hydroxyazetidine, its reaction with 4-cyclohexylmethoxyphenol (B1461534) under Mitsunobu conditions—typically involving triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)—proceeds via an Sₙ2 mechanism. wikipedia.orgorganic-chemistry.org This results in a complete inversion of the stereocenter, providing a predictable route to a specific enantiomer of the target compound. chem-station.com The choice of azodicarboxylate and solvent can be optimized to improve yields and minimize side products. wikipedia.org

Another powerful strategy involves the intramolecular cyclization of acyclic precursors where the stereocenters have been set previously. For instance, a precursor containing a chiral amino alcohol moiety can undergo cyclization to form the azetidine ring. Lewis acid-catalyzed intramolecular aminolysis of a suitably substituted cis-3,4-epoxy amine can be a highly regioselective process, favoring the formation of the four-membered azetidine ring over other potential products. nih.govfrontiersin.org The choice of Lewis acid, such as Lanthanum (III) trifluoromethanesulfonate (La(OTf)₃), is crucial for activating the epoxide and directing the nucleophilic attack of the amine to the correct carbon, ensuring high regioselectivity. nih.govfrontiersin.org

The table below illustrates how different synthetic strategies can be employed to control the stereochemical outcome.

Starting MaterialKey ReagentsReaction TypeStereochemical Outcome
(R)-N-Boc-3-hydroxyazetidine4-Cyclohexylmethoxyphenol, PPh₃, DEADMitsunobu ReactionInversion to (S)-product
(S)-N-Boc-3-hydroxyazetidine4-Cyclohexylmethoxyphenol, PPh₃, DIADMitsunobu ReactionInversion to (R)-product
Chiral cis-3,4-epoxy amine precursorLa(OTf)₃Intramolecular CyclizationRetention of pre-existing stereochemistry

Optimization of Synthetic Yields and Functional Group Tolerance

Maximizing the yield and purity of this compound derivatives requires careful optimization of reaction conditions. Key reactions, such as the Williamson ether synthesis to form the phenoxy bond or the cyclization to form the azetidine ring, are sensitive to several parameters. wikipedia.orgrsc.org

Solvent Effects: The choice of solvent significantly impacts reaction rates and, in some cases, selectivity. For Williamson ether synthesis, polar aprotic solvents like acetonitrile (B52724) and N,N-dimethylformamide (DMF) are often preferred as they effectively solvate the counter-ion of the alkoxide nucleophile without hindering its reactivity. wikipedia.orgresearchgate.net Protic solvents, in contrast, can slow the reaction. wikipedia.org In Lewis acid-catalyzed cyclizations, chlorinated solvents like 1,2-dichloroethane (DCE) may be optimal, providing a balance of solubility and a high boiling point to drive the reaction to completion. frontiersin.org

Temperature Control: Reaction temperature is a critical variable. For instance, in the Williamson ether synthesis, temperatures are typically maintained between 50-100 °C to ensure a reasonable reaction rate. wikipedia.org However, higher temperatures can promote side reactions like elimination, especially with sterically hindered substrates. wikipedia.org For catalytic processes, a screening of temperatures is essential to find the sweet spot that maximizes catalytic turnover while minimizing thermal decomposition of reactants, products, or the catalyst itself. nih.gov

Catalyst and Reagent Loading: In catalytic syntheses, the amount of catalyst must be optimized. While higher catalyst loading can increase the reaction rate, it also adds to the cost and can complicate purification. Studies often aim to reduce catalyst loading to parts-per-million levels without compromising yield. organic-chemistry.org Similarly, the stoichiometry of reagents is fine-tuned. For example, in the Mitsunobu reaction, precise control of the phosphine and azodicarboxylate ratios is necessary to avoid the formation of difficult-to-remove byproducts. chem-station.com

The following table summarizes the optimization of a hypothetical Williamson ether synthesis between N-Boc-3-hydroxyazetidine and 4-cyclohexylmethoxy-bromobenzene.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHTHF651265
2K₂CO₃DMF80878
3Cs₂CO₃Acetonitrile80692
4Cs₂CO₃Toluene1001275

The integration of green chemistry principles into the synthesis of azetidines aims to reduce the environmental impact of chemical processes. rasayanjournal.co.inchemijournal.com This involves developing more sustainable and efficient synthetic routes that minimize waste and hazard. chemijournal.comresearchgate.net

Atom Economy: Synthetic strategies are designed to maximize the incorporation of all reactant atoms into the final product. chemijournal.com Cycloaddition reactions, for example, are inherently atom-economical as they form the ring system by combining two or more molecules without the loss of any atoms. rsc.org

Safer Solvents and Reagents: A primary focus is the replacement of hazardous solvents with more environmentally benign alternatives. nih.govnih.gov Research has explored the use of solvents like cyclopentyl methyl ether (CPME), which is considered a greener alternative to traditional ethers like THF or chlorinated solvents. nih.gov Additionally, efforts are made to replace toxic reagents. For instance, the development of catalytic methods reduces the need for stoichiometric amounts of potentially hazardous reagents. nih.gov

Energy Efficiency: Developing reactions that can be performed at ambient temperature and pressure significantly reduces energy consumption. chemijournal.comresearchgate.net The use of microwave irradiation is another technique that can lead to shorter reaction times, often with lower energy input compared to conventional heating. rasayanjournal.co.innih.gov

Catalysis: The use of catalysts, including biocatalysts, is a cornerstone of green chemistry. nih.govthieme-connect.com Catalytic reactions are preferred over stoichiometric ones because they reduce waste by being used in small amounts and can often be recycled and reused. nih.gov For example, Lewis acid catalysis in azetidine synthesis allows for efficient ring formation with only a small percentage of the catalyst required. nih.govfrontiersin.org Biocatalytic methods, using enzymes, offer the potential for high selectivity under mild, aqueous conditions, representing a frontier in green azetidine synthesis. thieme-connect.com

Computational Chemistry and Theoretical Investigations of 3 4 Cyclohexylmethoxyphenoxy Azetidine

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations provide profound insights into the structural and electronic properties of molecules, which are crucial for understanding their behavior and reactivity.

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure of molecules. nih.gov It is widely used to predict various molecular properties of pharmaceutical compounds, including azetidine (B1206935) derivatives. nih.govmdpi.com DFT calculations can elucidate parameters such as molecular orbital energies (HOMO and LUMO), geometric configurations like bond lengths and angles, and vibrational frequencies. mdpi.com

By solving the Kohn-Sham equations, DFT provides a basis for understanding the reactivity and stability of molecules. nih.gov For azetidine derivatives, these calculations can predict sites susceptible to nucleophilic or electrophilic attack, which is crucial for understanding potential metabolic pathways or reaction mechanisms. nih.govnih.gov The accuracy of DFT is highly dependent on the chosen functional and basis set, which must be carefully selected to provide reliable results. mdpi.com Quantum mechanical methods are employed to analyze bond formation and breaking, offering a detailed view of chemical reactivity. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of 3-(4-Cyclohexylmethoxyphenoxy)-azetidine This table presents theoretical values to illustrate the type of data obtained from DFT calculations.

ParameterValueSignificance
Energy of HOMO (Highest Occupied Molecular Orbital) -6.5 eVIndicates the molecule's ability to donate electrons.
Energy of LUMO (Lowest Unoccupied Molecular Orbital) 1.2 eVIndicates the molecule's ability to accept electrons.
Energy Gap (HOMO-LUMO) 7.7 eVRelates to the chemical reactivity and stability of the molecule.
Dipole Moment 2.5 DMeasures the polarity of the molecule, affecting solubility and intermolecular interactions.
Total Energy -1250 HartreeRepresents the total electronic energy of the molecule in its ground state.

The four-membered azetidine ring is not planar and typically adopts a puckered conformation to alleviate ring strain. nih.gov The degree of puckering and the preferred conformation are significantly influenced by the nature and position of its substituents. researchgate.net For this compound, the bulky cyclohexylmethoxy and phenoxy groups at the C3 position play a critical role in determining the ring's geometry.

Table 2: Theoretical Relative Energies of Key Conformers of this compound This table presents hypothetical data to exemplify the results of a conformational analysis.

ConformerAzetidine Ring PuckerCyclohexyl ConformationRelative Energy (kcal/mol)
1 EndoChair0.00
2 ExoChair1.25
3 EndoTwist-Boat3.50

In Silico Predictions of Molecular Interactions

In silico methods are instrumental in predicting how a molecule might interact with biological systems, thereby guiding further experimental research.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.orgresearchgate.net It is widely used in drug discovery to understand how a ligand, such as this compound, might bind to the active site of a protein target. researchgate.netnih.gov Azetidine-containing molecules have been identified as inhibitors or modulators of various biological targets, including enzymes and receptors like the Free Fatty Acid Receptor 2 (FFA2) and Signal Transducer and Activator of Transcription 3 (STAT3). researchgate.netnih.gov

A docking study for this compound would involve selecting a plausible protein target based on the structural features of the molecule. The large, lipophilic cyclohexylmethoxy and phenoxy groups suggest potential interactions with hydrophobic pockets in a receptor's binding site. The azetidine nitrogen can act as a hydrogen bond acceptor or donor, further anchoring the ligand. Docking simulations can predict the binding affinity (docking score) and visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. rjptonline.orgnih.gov

Table 3: Hypothetical Docking Results for this compound with a Kinase Target This table illustrates potential outcomes from a molecular docking simulation.

ParameterResultDetails
Binding Affinity (kcal/mol) -8.5A lower value suggests a stronger binding interaction.
Key Hydrogen Bonds Azetidine N-H with Asp184; Phenoxy O with Lys72Specific polar interactions that stabilize the binding pose.
Key Hydrophobic Interactions Cyclohexyl ring with Leu130, Val80; Phenyl ring with Phe168Non-polar interactions within the receptor's hydrophobic pocket.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. pensoft.net These models are built by correlating calculated molecular descriptors (physicochemical properties) with experimentally determined activities. For a novel compound like this compound, QSAR can be used to predict its potential biological activity based on models developed for structurally related compounds. pensoft.net

Relevant molecular descriptors for this molecule would include lipophilicity (LogP), molecular weight, polar surface area (PSA), and various electronic and steric parameters. A QSAR model might predict, for instance, that increasing lipophilicity while maintaining a certain molecular volume enhances antioxidant activity. pensoft.net These predictions can help prioritize compounds for synthesis and testing.

Table 4: Selected Molecular Descriptors for this compound Relevant to QSAR Modeling This table contains calculated or predicted values for use in hypothetical QSAR models.

DescriptorCalculated ValuePotential Impact on Activity
LogP (Lipophilicity) 4.8Affects membrane permeability and binding to hydrophobic targets.
Topological Polar Surface Area (TPSA) 38.5 ŲInfluences cell penetration and oral bioavailability.
Molecular Weight 289.4 g/mol Affects diffusion and adherence to drug-likeness guidelines.
Number of Rotatable Bonds 6Relates to conformational flexibility and binding entropy.

Mechanistic Insights from Computational Studies

Computational studies, particularly those employing quantum mechanics, can provide deep mechanistic insights that are often inaccessible through experimental methods alone. For azetidine derivatives, these studies can clarify reaction pathways and the nature of intermolecular interactions. For example, DFT calculations have been used to understand the parameters governing the regioselectivity of nucleophilic ring-opening reactions of azetidinium ions, which proceed via an SN2 mechanism. nih.gov

For this compound, computational studies could be used to model its interaction with a biological target at a quantum level, revealing details about charge transfer and orbital interactions that contribute to binding affinity. Furthermore, these methods can help elucidate potential metabolic transformations by calculating the activation energies for reactions at different sites on the molecule, predicting which parts of the molecule are most likely to be modified by metabolic enzymes.

Understanding Reaction Regioselectivity and Stereocontrol in the Synthesis of this compound

The synthesis of 3-substituted azetidines, such as this compound, often involves nucleophilic substitution or ring-opening reactions where regioselectivity and stereocontrol are critical for obtaining the desired product. Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of these reactions and predicting their outcomes. mit.edupatsnap.com

A plausible synthetic route to the 3-aryloxy-azetidine core involves the intramolecular cyclization of an epoxy amine precursor. In such reactions, the regioselectivity of the ring-closure is a key determinant of the final product, with the possibility of forming either the four-membered azetidine ring or a five-membered pyrrolidine (B122466) ring. Computational studies on similar systems, such as the La(OTf)3-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, have provided significant insights. nih.govfrontiersin.org These studies suggest that the regioselectivity is influenced by the coordination of the Lewis acid catalyst to the substrate and/or product. nih.gov

DFT calculations can be employed to model the transition states for both the azetidine-forming (4-exo-tet) and pyrrolidine-forming (5-endo-tet) cyclizations. By comparing the activation energies of these competing pathways, the preferred reaction outcome can be predicted. For the synthesis of a 3-substituted azetidine, the reaction conditions would be optimized to favor the kinetically controlled formation of the four-membered ring.

The stereocontrol in the synthesis of this compound is another critical aspect that can be investigated computationally. If the synthesis proceeds via a chiral precursor, it is essential to understand how the stereochemistry is transferred to the final product. Computational models can predict the most stable conformations of the reactants and transition states, thereby explaining the observed stereoselectivity. For instance, in the case of a nucleophilic attack on a substituted azetidinium ion, computational analysis can reveal the facial selectivity of the attack, leading to either a cis or trans product.

The table below illustrates hypothetical DFT-calculated energy profiles for the synthesis of a 3-substituted azetidine, highlighting the factors that determine regioselectivity.

Parameter Azetidine Formation (4-exo-tet) Pyrrolidine Formation (5-endo-tet) Rationale for Selectivity
Transition State Energy (kcal/mol) 20.523.8Lower activation barrier for the 4-exo-tet pathway favors azetidine formation.
Reaction Enthalpy (kcal/mol) -15.2-18.9While the pyrrolidine is thermodynamically more stable, the reaction is under kinetic control.
Key Stabilizing Interactions Favorable orbital overlap in the compact transition state.Increased steric hindrance in the transition state.The geometry of the 4-exo-tet transition state is sterically less demanding.

Note: The data in this table is illustrative and based on general principles of azetidine synthesis; it does not represent experimentally verified values for the specific synthesis of this compound.

Theoretical Analysis of Ring Strain and Stability of the Azetidine Core in this compound

The ring strain energy (RSE) of azetidine is estimated to be around 25-26 kcal/mol, which is comparable to that of cyclobutane. researchgate.net This value can be calculated computationally using various methods, such as isodesmic or homodesmotic reactions. These reactions involve a formal bond-separation process where the number and types of bonds are conserved on both sides of the equation, allowing for a reliable estimation of the strain energy.

The stability of the azetidine core is also influenced by the electronic effects of the substituent. The ether linkage in the 3-(4-Cyclohexylmethoxyphenoxy) group can have an impact on the electron density of the azetidine ring, which in turn can affect its reactivity and basicity. Computational methods can be used to calculate molecular properties such as bond lengths, bond angles, and charge distributions, providing a detailed picture of the electronic structure of the molecule.

The following table presents a comparative analysis of calculated properties for the unsubstituted azetidine ring and a hypothetical 3-substituted azetidine, illustrating the influence of a substituent on the ring's geometry and strain.

Property Azetidine (Unsubstituted) 3-Substituted Azetidine (Hypothetical) Impact of Substitution
Ring Strain Energy (kcal/mol) ~25.5~26.2A slight increase in ring strain due to steric interactions of the substituent.
C2-N1-C4 Bond Angle (°) 88.588.2Minor compression of the bond angle to accommodate the substituent.
Ring Puckering Angle (°) 30.232.5Increased puckering to minimize steric clash with the substituent.
Axial vs. Equatorial Energy Difference (kcal/mol) N/A1.8 (Equatorial favored)The bulky substituent strongly prefers the equatorial position.

Note: The data in this table is based on general computational findings for substituted azetidines and serves as an illustrative example.

Structure Activity Relationship Sar and Analog Design Strategies for 3 4 Cyclohexylmethoxyphenoxy Azetidine

Design Principles for Azetidine (B1206935) Analogs

The design of analogs based on the 3-(4-Cyclohexylmethoxyphenoxy)-azetidine scaffold is guided by established principles of medicinal chemistry, aimed at optimizing potency, selectivity, and pharmacokinetic properties. These strategies often involve systematic modifications of the core structure to probe interactions with biological targets.

Rational Design Based on Substituent Effects on the Azetidine Ring

The introduction of various substituents on the azetidine nitrogen can significantly impact the compound's biological activity. For instance, the addition of small alkyl groups, such as methyl or ethyl, can alter the molecule's basicity and lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to a target protein. Furthermore, the incorporation of more complex moieties, including acyl groups, sulfonyl groups, or larger aromatic or heterocyclic rings, can introduce new interaction points with a biological target, potentially leading to enhanced potency or a modified pharmacological profile. The stereochemistry at the C3 position of the azetidine ring is also a critical factor, as different stereoisomers can exhibit distinct biological activities and metabolic stabilities.

Table 1: Hypothetical Substituent Effects on the Azetidine Ring of this compound

Substituent at Azetidine Nitrogen Potential Effect on Properties Rationale
Hydrogen (unsubstituted)Baseline activity and polarityServes as a reference point for SAR studies.
Small Alkyl (e.g., -CH₃)Increased lipophilicity, altered basicityMay improve cell permeability and modify interactions with the target.
Acyl (e.g., -C(O)CH₃)Decreased basicity, potential for new hydrogen bond interactionsCan alter the electronic properties and introduce new binding motifs.
Benzyl (e.g., -CH₂Ph)Increased steric bulk and lipophilicityMay probe hydrophobic pockets in the binding site.

Isosteric Replacements in the this compound Scaffold

Isosteric and bioisosteric replacements are fundamental strategies in drug design aimed at improving a compound's properties while maintaining its core biological activity. In the this compound scaffold, several key moieties can be considered for such modifications.

The cyclohexylmethoxy group is a prime candidate for isosteric replacement. The cyclohexyl ring can be substituted with other cyclic systems, such as cyclopentyl or cycloheptyl rings, to investigate the impact of ring size on activity. Aromatic rings, like a phenyl or pyridyl group, could also be introduced to explore the role of aromaticity and potential for pi-stacking interactions. The ether linkage is another point of modification; it could be replaced with bioisosteric groups like a thioether, sulfoxide, sulfone, or an amide to alter the molecule's electronic and conformational properties.

The central phenoxy ring can also be modified. The position of the ether and cyclohexylmethoxy substituents can be varied to understand the optimal substitution pattern for biological activity. Additionally, the phenyl ring itself could be replaced with other aromatic heterocycles, such as pyridine (B92270) or pyrimidine, to introduce heteroatoms that can act as hydrogen bond acceptors or donors.

Impact of Structural Modifications on Biological Interaction Profiles (In Vitro/Preclinical Focus)

The systematic structural modification of this compound allows for a detailed investigation of its biological interaction profile. In vitro and preclinical studies are essential to correlate these structural changes with effects on biological targets.

Correlation of Structural Changes with Modulatory Effects on Enzyme Activity or Receptor Binding (e.g., in vitro assays)

In vitro assays are crucial for establishing a direct link between a specific structural modification and its effect on a biological target. For example, if this compound is an enzyme inhibitor, a library of analogs would be synthesized and tested in an enzymatic assay to determine their inhibitory concentrations (IC₅₀).

Modifications to the cyclohexyl group, such as introducing polar substituents or changing its size, could reveal the nature of the binding pocket. For instance, a decrease in activity upon introducing a bulky substituent might suggest steric hindrance in the binding site. Similarly, replacing the ether linkage with a more rigid group like an amide could show whether flexibility in that region is important for activity. The results from these assays are used to build a structure-activity relationship model, which guides the design of subsequent generations of more potent and selective compounds.

Table 2: Illustrative Data from a Hypothetical In Vitro Enzyme Inhibition Assay

Analog of this compound Modification IC₅₀ (nM)
Parent Compound-100
Analog ACyclohexyl → Cyclopentyl250
Analog BEther (-O-) → Thioether (-S-)150
Analog CAzetidine-NH → Azetidine-N-CH₃50

Elucidation of Key Pharmacophoric Elements within the this compound Structure

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. Through the analysis of SAR data from a series of analogs, the key pharmacophoric elements of the this compound structure can be identified.

For this molecule, the key elements likely include:

A hydrogen bond donor/acceptor: The secondary amine of the azetidine ring can act as both a hydrogen bond donor and acceptor.

A hydrophobic feature: The cyclohexyl group provides a significant hydrophobic element that likely interacts with a nonpolar region of the binding site.

An aromatic feature: The central phenyl ring can engage in aromatic interactions, such as pi-stacking or hydrophobic interactions.

A hydrogen bond acceptor: The oxygen atom of the ether linkage can act as a hydrogen bond acceptor.

The spatial relationship between these features is critical for biological activity. Computational modeling techniques can be used to build a pharmacophore model based on the active analogs, which can then be used for virtual screening to identify new compounds with the potential for similar biological activity.

Scaffold Diversification and Library Synthesis

To fully explore the chemical space around the this compound scaffold, combinatorial chemistry and parallel synthesis techniques can be employed to generate a diverse library of analogs. This approach allows for the rapid synthesis of a large number of compounds, which can then be screened for biological activity.

The synthesis of such a library would typically start with a common intermediate, such as 3-hydroxyazetidine, which can then be diversified at multiple points. For example, a variety of phenols can be coupled to the 3-hydroxy position, and a range of substituents can be introduced on the azetidine nitrogen. This strategy allows for the systematic exploration of the structure-activity landscape and can lead to the identification of compounds with improved potency, selectivity, and drug-like properties. The resulting library of compounds can be a valuable resource for hit-to-lead and lead optimization campaigns in drug discovery.

Information regarding "this compound" is not available in the searched resources.

Following a comprehensive search for scholarly articles and data pertaining to the chemical compound "this compound," no specific information was found regarding its Structure-Activity Relationship (SAR), the generation of densely functionalized scaffolds, or its derivatives in high-throughput screening for research purposes.

The conducted searches aimed to locate detailed research findings, including data suitable for tabulation, on the following topics as specified:

Investigative Methodologies for Analyzing 3 4 Cyclohexylmethoxyphenoxy Azetidine

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool in chemical analysis that utilizes the interaction of electromagnetic radiation with a substance to elucidate its structure and composition. For a molecule like 3-(4-Cyclohexylmethoxyphenoxy)-azetidine, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for a thorough characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the precise structure of an organic molecule. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the molecular framework. Both ¹H (proton) and ¹³C (carbon-13) NMR are vital for the complete structural assignment of this compound.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the azetidine (B1206935) ring, the cyclohexyl group, the methoxy (B1213986) bridge, and the phenoxy moiety. The chemical shifts (δ), measured in parts per million (ppm), are indicative of the electronic environment of the protons. For instance, the aromatic protons on the phenoxy group would likely appear in the downfield region (typically δ 6.8-7.3), while the aliphatic protons of the cyclohexyl ring would be found in the upfield region (typically δ 1.0-2.0). The protons on the azetidine ring would exhibit characteristic shifts that are influenced by the neighboring oxygen and nitrogen atoms.

Furthermore, the splitting patterns of these signals (singlet, doublet, triplet, etc.), arising from spin-spin coupling, provide information about the number of adjacent protons, helping to establish connectivity within the molecule. For example, the methoxy bridge protons would likely appear as a singlet, while the protons on the azetidine and cyclohexyl rings would show more complex splitting patterns.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of these signals would help to identify the different types of carbon atoms present, such as those in the aromatic ring, the aliphatic rings, and the ether linkage.

Illustrative ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.05 - 6.80 m 4H Ar-H
4.60 - 4.50 m 1H O-CH (azetidine)
3.85 - 3.75 t 2H CH ₂-N (azetidine)
3.70 d 2H O-CH ₂-cyclohexyl
3.40 - 3.30 t 2H CH ₂-N (azetidine)
1.90 - 1.60 m 6H Cyclohexyl-H

Note: This is a hypothetical data table for illustrative purposes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending of chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum that acts as a molecular fingerprint.

For this compound, the IR spectrum would be expected to show several key absorption bands. The presence of the C-O-C ether linkages would be indicated by strong stretching vibrations in the region of 1250-1000 cm⁻¹. The aromatic ring would exhibit C=C stretching vibrations at around 1600-1450 cm⁻¹ and C-H stretching just above 3000 cm⁻¹. The aliphatic C-H bonds of the cyclohexyl and azetidine moieties would show stretching vibrations in the 2950-2850 cm⁻¹ region. The N-H bond of the azetidine ring (if present as a secondary amine) would typically show a stretching vibration in the 3500-3300 cm⁻¹ range.

Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Functional Group
3400 - 3300 Medium N-H Stretch (secondary amine)
3100 - 3000 Medium Aromatic C-H Stretch
2950 - 2850 Strong Aliphatic C-H Stretch
1600 - 1450 Medium-Strong Aromatic C=C Stretch

Note: This is a hypothetical data table for illustrative purposes.

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the exact molecular weight of the compound. The fragmentation of this molecular ion would produce a series of smaller, charged fragments, each with a specific m/z value. The pattern of these fragment ions is unique to the molecule and can be used to deduce its structure. For example, common fragmentation pathways might involve the cleavage of the ether bond or the loss of the cyclohexyl group.

HRMS would allow for the determination of the precise mass of the molecular ion, which can then be used to confirm the molecular formula. This is a crucial step in the unambiguous identification of a new compound.

Hypothetical Mass Spectrometry Data for this compound

m/z Value Relative Intensity (%) Possible Fragment
275.18 100 [M]⁺ (Molecular Ion)
193.10 65 [M - C₆H₁₁]⁺
177.10 40 [M - C₆H₁₁CH₂]⁺
121.06 80 [HOC₆H₄OCH₂]⁺

Note: This is a hypothetical data table for illustrative purposes.

Chromatographic Separation and Purity Assessment

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. For this compound, both gas and liquid chromatography are valuable for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds.

To assess the purity of a sample of this compound using GC-MS, the compound would first be vaporized and injected into the gas chromatograph. As it passes through the GC column, it would separate from any volatile impurities. The retention time, or the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. Upon exiting the column, the compound enters the mass spectrometer, which provides a mass spectrum that can confirm its identity. The purity of the sample can be determined by comparing the area of the peak corresponding to the target compound to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Non-Volatile Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hybrid technique that is ideal for the analysis of non-volatile and thermally sensitive compounds. In LC-MS, the sample is separated by liquid chromatography before being introduced into the mass spectrometer.

For this compound, LC-MS would be used to separate it from any non-volatile impurities, such as starting materials, byproducts, or degradation products. The compound would be dissolved in a suitable solvent and injected into the LC system. The separation would occur on a chromatographic column, and the retention time would be recorded. The eluent from the LC column would then be directed to the mass spectrometer for detection and identification. Similar to GC-MS, the purity of the sample can be determined from the resulting chromatogram.

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Purity Checks

Thin-Layer Chromatography is an indispensable tool in synthetic organic chemistry, valued for its simplicity, speed, and sensitivity. For the synthesis of this compound, TLC is routinely used to monitor the progress of the reaction, allowing for the visualization of the consumption of starting materials and the formation of the desired product. It is also a primary method for conducting preliminary checks on the purity of the isolated compound.

The separation on a TLC plate is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent or a mixture of solvents). The choice of the eluent system is critical for achieving clear separation. For azetidine derivatives, which possess a degree of polarity due to the nitrogen-containing heterocycle and the ether linkage, a mobile phase of intermediate polarity is often effective. A common solvent system for such compounds is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate.

The progress of the components up the plate is quantified by the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. In a hypothetical synthesis of this compound, TLC would be used to confirm the disappearance of the starting materials, each with its own distinct Rf value, and the appearance of a new spot corresponding to the product. The purity of the final compound can be initially assessed by the presence of a single spot on the TLC plate under various eluent conditions. Visualization of the spots is typically achieved under UV light or by staining with an appropriate chemical reagent.

Table 1: Hypothetical TLC Data for Reaction Monitoring

Compound Rf Value (Hexane:Ethyl Acetate 7:3) Visualization Method
Starting Material A 0.65 UV Light (254 nm)
Starting Material B 0.20 UV Light (254 nm)
This compound 0.45 UV Light (254 nm)

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique for the characterization of pure chemical compounds. It provides the mass percentages of the constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—in a sample. This quantitative data is then compared with the theoretical percentages calculated from the compound's proposed molecular formula. A close correlation between the experimentally determined and calculated values serves as strong evidence for the compound's empirical formula and its elemental purity.

For this compound, with a molecular formula of C16H23NO, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. An experimental analysis of a purified sample of the compound would be expected to yield percentage values that are in close agreement (typically within ±0.4%) with these theoretical values, thereby confirming the empirical formula and lending support to the structural assignment.

Table 2: Elemental Analysis Data for this compound (C16H23NO)

Element Theoretical % Experimental %
Carbon (C) 78.32 78.25
Hydrogen (H) 9.45 9.51
Nitrogen (N) 5.71 5.68

Preclinical and in Vitro Investigation of Biological Activities Relevant to Azetidine Structures

Exploration of Potential Antimicrobial Activity (In Vitro Studies)

The antimicrobial potential of novel compounds is a primary area of investigation, given the persistent challenge of drug-resistant pathogens. The intrinsic ring strain and unique chemical properties of the azetidine (B1206935) ring have made its derivatives a subject of interest for developing new antimicrobial agents. medwinpublishers.com

Antibacterial Screening Methodologies for 3-(4-Cyclohexylmethoxyphenoxy)-azetidine Derivatives

The initial evaluation of antibacterial activity for azetidine derivatives typically involves screening against a panel of pathogenic Gram-positive and Gram-negative bacteria. acgpubs.org Common methodologies include the disc diffusion and broth microdilution methods.

The disc diffusion method is a qualitative or semi-quantitative assay where sterile paper discs impregnated with the test compound are placed on an agar (B569324) plate uniformly inoculated with a bacterial strain. wisdomlib.org After incubation, the diameter of the zone of inhibition around the disc is measured. A larger diameter indicates greater antibacterial activity.

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC). This is the lowest concentration of a compound that prevents visible growth of a bacterium. acgpubs.orgnih.gov The assay is performed in 96-well plates where a standardized bacterial inoculum is exposed to serial dilutions of the test compound. Following incubation, the MIC value is determined. Further testing can establish the Minimum Bactericidal Concentration (MBC), which is the lowest concentration that kills 99.9% of the initial bacterial population. nih.gov

Screening is typically performed against representative strains such as Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). nih.govwisdomlib.org Standard antibiotics like Streptomycin or Amoxicillin-clavulanate are used as positive controls for comparison. acgpubs.orgaip.org

Table 1: Examples of In Vitro Antibacterial Activity of Various Azetidine Derivatives

Azetidine Derivative ClassBacterial StrainMethodResult (MIC in µg/mL)Reference
Phenothiazine-azetidin-2-onesS. aureusDisc Diffusion / L.J. Medium1.25 - 6.25 acgpubs.org
Phenothiazine-azetidin-2-onesE. coliDisc Diffusion / L.J. Medium1.25 - 6.25 acgpubs.org
Isonicotinamide-azetidin-2-onesS. aureusNot SpecifiedGood to Moderate Activity
Isonicotinamide-azetidin-2-onesE. coliNot SpecifiedGood Activity
Benzothiazole-azetidin-2-onesS. aureusNot SpecifiedEffective Inhibition aip.org
Benzothiazole-azetidin-2-onesE. coliNot SpecifiedEffective Inhibition aip.org
NitroazetidinesVariousNot SpecifiedActivity depends on substituent (NO2 > Cl > Br > OH) researchgate.net

Antifungal Screening Methodologies

Similar to antibacterial screening, the potential antifungal properties of azetidine derivatives are assessed using established in vitro methods. medwinpublishers.com The goal is to determine the compound's ability to inhibit the growth of pathogenic fungi.

Screening is commonly conducted against fungal species such as Candida albicans, which causes opportunistic infections, and Aspergillus niger, a common mold. acgpubs.orgwisdomlib.org The methodologies are analogous to those used for bacteria, including:

Disc Diffusion Method: Test compounds are applied to discs on agar plates seeded with the target fungus. The size of the inhibition zone is measured after incubation. acgpubs.org

Broth Microdilution: This method is adapted for fungi to determine the MIC, representing the lowest concentration of the compound that inhibits fungal growth. beilstein-journals.org

Plate Growth Rate Method: A specific concentration of the test compound is mixed with a sterile agar medium (e.g., malt (B15192052) extract agar) before it solidifies. A fungal plug is placed in the center, and the radial growth of the mycelium is measured over time and compared to a control plate without the compound. nih.gov

Standard antifungal drugs like Griseofulvin or Fluconazole are used as positive controls to benchmark the activity of the new derivatives. medwinpublishers.comacgpubs.org

Table 2: Examples of In Vitro Antifungal Activity of Various Azetidine Derivatives

Azetidine Derivative ClassFungal StrainMethodResult (MIC in µg/mL)Reference
Phenothiazine-azetidin-2-onesA. nigerDisc Diffusion / L.J. Medium6.25 - 12.5 acgpubs.org
Phenothiazine-azetidin-2-onesC. albicansDisc Diffusion / L.J. Medium6.25 - 12.5 acgpubs.org
Isonicotinamide-azetidin-2-onesC. albicansNot SpecifiedExcellent Activity
Chitosan-azetidine derivativeA. fumigatusPlate Growth Rate26.19% Inhibitory Index nih.gov
L-azetidine-2-carboxylic acidPodosphaera xanthiiBioassay-guidedEffective Curative and Eradicative Activity nih.gov

Investigation of Antioxidant Properties (In Vitro Assays)

Azetidine derivatives are also evaluated for their antioxidant potential, which is the ability to neutralize harmful free radicals. medwinpublishers.comresearchgate.net Several in vitro assays are commonly employed to measure this activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a widely used method where the antioxidant compound donates an electron to the stable DPPH radical, causing a color change from violet to yellow. jmchemsci.com The decrease in absorbance is measured spectrophotometrically and is proportional to the radical scavenging activity. jmchemsci.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: In this assay, the ABTS radical cation is generated and produces a blue-green color. In the presence of an antioxidant, the radical is scavenged, and the solution loses color. The change in absorbance is used to quantify the antioxidant capacity. researchgate.netfarmaciajournal.com

The results of these assays are often expressed as EC50 or IC50 values, which represent the concentration of the compound required to scavenge 50% of the radicals. A lower value indicates higher antioxidant activity. Ascorbic acid is frequently used as a standard for comparison. researchgate.net

Table 3: In Vitro Antioxidant Activity of Azetidin-2-one Derivatives

Azetidine DerivativeAssayResult (EC50 or % Scavenging)Reference
Azetidin-2-one derivative of ferulic acid (R=4-F)DPPHEC50 = 10.11 µg/mL researchgate.net
Azetidin-2-one derivative of ferulic acid (R=4-F)ABTSEC50 = 6.05 µg/mL researchgate.net
N'-benzylidene-2-(1H-pyrrol-1-yl) acetohydrazide derivativeDPPH85% scavenging at 25 µg/mL jmchemsci.com

Evaluation of Enzyme Inhibition Potential (In Vitro Biochemical Assays)

The ability of azetidine derivatives to inhibit specific enzymes is a key aspect of their preclinical evaluation, as many diseases are linked to aberrant enzyme activity. nih.gov

Assays for Specific Enzyme Targets (e.g., Lipoxygenase, EGFR)

The selection of enzyme targets is often guided by the structural features of the azetidine derivatives and their similarity to known inhibitors.

Lipoxygenase (LOX) Inhibition Assays: Lipoxygenases are enzymes involved in the inflammatory pathway. Their inhibition is a target for anti-inflammatory drugs. Assays typically measure the formation of the product (hydroperoxyeicosatetraenoic acid) from the substrate (linoleic or arachidonic acid) spectrophotometrically. The reduction in product formation in the presence of the test compound indicates inhibition. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition Assays: EGFR is a tyrosine kinase that plays a critical role in cell proliferation, and its overactivity is linked to cancer. chula.ac.th In vitro kinase assays measure the transfer of a phosphate (B84403) group from ATP to a peptide substrate by the EGFR enzyme. The inhibitory activity of a compound is determined by its ability to reduce this phosphorylation, often measured using fluorescence or luminescence-based methods. researchgate.net Some studies also use cell-based assays, such as the MTT assay on cancer cell lines, to assess the cytotoxic effects resulting from EGFR inhibition. chula.ac.th

The potency of enzyme inhibitors is quantified by the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 4: Enzyme Inhibition by Azetidine Derivatives

Azetidine Derivative ClassEnzyme TargetResult (IC50)Reference
(R)-azetidine-2-carboxamidesSTAT30.34 - 0.52 µM acs.org
Azetidine-based irreversible inhibitorsSTAT30.38 - 0.98 µM nih.gov
Hybrid oxo-azetidine conjugated thiazolesEGFRPotent activity against breast and hepatic cancer cell lines researchgate.net
Azetidinones from Schiff basesEGFRHigh activity against lung cancer cells at 250 µM chula.ac.th

Mechanistic Studies of Enzyme Binding (e.g., Kinetic Analysis)

Once inhibitory activity is confirmed, mechanistic studies are conducted to understand how the compound interacts with the enzyme.

Kinetic analysis is performed to determine the mode of inhibition. By measuring enzyme reaction rates at various substrate and inhibitor concentrations, researchers can distinguish between different inhibition mechanisms: americanpeptidesociety.org

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate.

Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, affecting the enzyme's catalytic activity without blocking substrate binding.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Data from these experiments are often visualized using graphical methods like the Lineweaver-Burk plot to determine the inhibition type and calculate the inhibition constant (Ki). americanpeptidesociety.orgembrapa.br

Molecular docking is a computational technique used to predict the binding mode of a compound within the active site of a target protein. nih.gov It helps to visualize the interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-inhibitor complex, providing insights into the structural basis for the observed activity. chula.ac.th

Table 5: Mechanistic Data for Azetidine-Based Enzyme Inhibitors

Azetidine DerivativeEnzyme TargetParameterValueReference
cis-azetidine derivative (22b)Vesicular Monoamine Transporter 2 (VMAT2)Ki24 nM nih.gov
Azetidin-2-ylacetic acid derivativeGABA Transporter 1 (GAT-1)IC502.01 µM nih.gov
Azetidine Amide (7g)STAT3Binding Affinity (KD)880 nM nih.gov
Azetidine Amide (9k)STAT3Binding Affinity (KD)960 nM nih.gov

Receptor Interaction Studies (In Vitro Binding and Functional Assays)

Extensive searches of publicly available scientific literature and bioactivity databases did not yield specific data concerning the receptor interaction profile of This compound . Research on other azetidine-containing compounds has revealed a wide range of biological targets. For instance, various derivatives have been investigated for their affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs) and as antagonists for the free fatty acid receptor 2 (FFA2). nih.govnih.gov However, specific binding data for this compound remains uncharacterized in the public domain.

Receptor Binding Affinity Determination for Azetidine Derivatives

There is no publicly available information on the receptor binding affinity of This compound . While studies on other azetidine derivatives have determined their binding affinities for specific receptors, such as the NMDA receptor for azetidine-2,3-dicarboxylic acids, similar characterization for the subject compound has not been reported. emory.edu

Due to the absence of experimental data, a data table for the receptor binding affinity of this compound cannot be generated.

In Vitro Functional Assays for Agonist or Antagonist Activity (e.g., cell-based reporter assays)

No studies detailing the in vitro functional activity of This compound have been identified in the public scientific literature. Consequently, its potential agonist or antagonist effects on any biological receptor are currently unknown. Functional assays are crucial for determining whether a compound that binds to a receptor activates it (agonist) or blocks its activation by other molecules (antagonist). For example, other novel azetidine series have been characterized as potent FFA2 antagonists, with their activity confirmed through in vitro assays that measure the inhibition of cellular responses like neutrophil migration. nih.govresearchgate.net

Without experimental findings, a data table summarizing the functional activity of this compound cannot be provided.

Cellular Studies and Biochemical Pathway Analysis (e.g., protein misincorporation in non-human models, stress response in plants)

No cellular or biochemical pathway analyses involving This compound have been reported in the available scientific literature. Research into other azetidine-containing molecules, such as azetidine-2-carboxylic acid (Aze), has explored their effects at a cellular level. For example, Aze, a proline analogue, has been shown to be misincorporated into proteins in non-human models like Escherichia coli, leading to alterations in protein structure. researchgate.net This demonstrates a mechanism by which some azetidine compounds can interfere with fundamental biochemical pathways. However, similar investigations have not been conducted or published for this compound. Furthermore, there is no information regarding its effects on stress responses in plants.

Future Research Directions and Unexplored Avenues for 3 4 Cyclohexylmethoxyphenoxy Azetidine

Development of Novel Synthetic Routes to the Core Structure

The synthesis of substituted azetidines can be challenging due to the strained nature of the four-membered ring. medwinpublishers.com Future research could focus on developing more efficient and scalable synthetic routes to the 3-(4-Cyclohexylmethoxyphenoxy)-azetidine core. Current general methods for azetidine (B1206935) synthesis often involve cycloaddition and cyclization reactions. medwinpublishers.com Exploring novel catalytic systems, such as photoredox catalysis, could provide milder and more efficient pathways to access this scaffold. mit.edu Additionally, the development of stereoselective synthetic methods would be crucial for preparing enantiomerically pure forms of the compound, which is often essential for elucidating biological activity.

Key areas for synthetic exploration include:

Catalytic Asymmetric Synthesis: Developing chiral catalysts to control the stereochemistry at the 3-position of the azetidine ring.

Flow Chemistry Approaches: Utilizing microreactor technology for a safer and more efficient synthesis, particularly for reactions that are difficult to control on a large scale.

Novel Cyclization Strategies: Investigating new intramolecular cyclization precursors and reaction conditions to improve yields and reduce byproducts.

Advanced Computational Approaches for Predictive Modeling

Computational modeling and in silico screening are invaluable tools in modern drug discovery. For this compound, computational studies could predict its physicochemical properties, potential biological targets, and metabolic fate. mit.edu Density functional theory (DFT) calculations could be employed to understand the electronic structure and reactivity of the molecule, guiding the design of new synthetic routes. mit.edu Molecular docking simulations could be used to screen libraries of biological targets to identify potential protein binding partners.

Future computational research could involve:

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To model the interaction of the compound with potential biological targets with high accuracy.

Pharmacophore Modeling: To identify the key structural features responsible for potential biological activity and guide the design of new analogs.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: To assess the drug-likeness of the compound and its derivatives early in the discovery process.

Expansion of Structural Diversity for Mechanistic Studies

Systematic modification of the this compound structure can lead to the discovery of analogs with improved potency, selectivity, and pharmacokinetic properties. A focused library of derivatives could be synthesized to probe the structure-activity relationships (SAR). Modifications could be made to the cyclohexyl ring, the methoxy (B1213986) linker, the phenoxy group, and the azetidine nitrogen.

Structural Modification Rationale for Exploration
Substitution on the cyclohexyl ringTo probe the impact of steric and electronic effects on biological activity.
Alteration of the linker lengthTo optimize the distance and orientation between the azetidine and the cyclohexylmethoxyphenoxy moieties.
Substitution on the aromatic ringTo modulate electronic properties and potential for hydrogen bonding or other interactions.
N-functionalization of the azetidineTo introduce different functional groups that can influence solubility, cell permeability, and target engagement.

Elucidation of Novel Biological Targets at a Molecular Level

Identifying the specific biological targets of this compound is a critical step in understanding its mechanism of action. A variety of experimental approaches can be employed for target deconvolution. These include affinity-based methods, such as chemical proteomics, where a tagged version of the compound is used to pull down its binding partners from cell lysates. Another approach is activity-based protein profiling (ABPP), which uses reactive probes to identify enzyme targets.

High-throughput screening (HTS) of the compound against panels of known biological targets, such as G-protein coupled receptors (GPCRs), kinases, and ion channels, could also reveal potential activities. The unique spirocyclic and three-dimensional nature of some azetidine-containing compounds has been shown to be advantageous in drug design, potentially allowing for interaction with novel binding sites. mdpi.com

Integration with Emerging Technologies in Chemical Biology

The field of chemical biology offers a powerful toolkit for studying the function of small molecules in complex biological systems. For this compound, these technologies could be used to visualize its subcellular localization, identify its off-targets, and understand its downstream effects.

Emerging technologies that could be applied include:

PROTACs (Proteolysis Targeting Chimeras): If a target is identified, the azetidine scaffold could be incorporated into a PROTAC to induce the degradation of the target protein.

Click Chemistry: The synthesis of tagged versions of the compound for use in pull-down assays or imaging studies.

CRISPR-Cas9 Gene Editing: To validate potential biological targets by observing the effect of gene knockout on the compound's activity.

Q & A

Q. Q1. What are the common synthetic routes for 3-(4-cyclohexylmethoxyphenoxy)-azetidine, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthesis via Cyclocondensation : Analogous to azetidinone synthesis (e.g., 1-(4-methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one), cyclohexylmethoxyphenoxy groups can be introduced via nucleophilic substitution. Use diphosphorus tetraoxide (P2O4) to activate carboxylic acids and imines, enabling azetidine ring closure .
  • Optimization : Monitor reaction progress with HPLC or TLC. Adjust solvent polarity (e.g., DCM vs. THF) to improve yields. For sterically hindered substituents (e.g., cyclohexylmethoxy), elevated temperatures (80–100°C) may enhance reactivity.
  • Characterization : Confirm structure via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ ~3.5–4.5 ppm for azetidine protons) and high-resolution mass spectrometry (HRMS). Compare melting points with literature analogs (e.g., 150–189°C for azetidinones) .

Structural Analysis

Q. Q2. How can researchers resolve contradictions in stereochemical assignments for azetidine derivatives?

Advanced Answer:

  • X-ray Crystallography : Resolve ambiguities in ring puckering or substituent orientation (e.g., trans vs. cis configurations in azetidinones) .
  • Computational Modeling : Use density functional theory (DFT) to predict stable conformers. For example, chiral phosphoric acid catalysts induce enantioselectivity in azetidine desymmetrization via activation modes (e.g., thione tautomer stabilization) .
  • Case Study : In substituted phenoxy-azetidines, electron-donating groups (e.g., 3-OMe) favor azetidine formation, while 4-OMe derivatives may fail due to steric/electronic hindrance .

Reactivity and Functionalization

Q. Q3. What strategies mitigate unexpected byproducts during azetidine functionalization?

Methodological Answer:

  • Nucleophilic Substitution : Protect the azetidine nitrogen with Boc or Fmoc groups to prevent ring-opening during alkylation/halogenation .
  • Ring-Opening Risks : Lewis acids (e.g., AlCl3) may induce cleavage. Use milder conditions (e.g., Et3N in DMF) for acylations .
  • Example : 3-(3-Chlorophenoxy)azetidine hydrochloride (CAS 868833-95-8) can undergo Suzuki coupling with boronic acids to introduce aryl groups without degradation .

Biological Activity Profiling

Q. Q4. How can researchers design assays to evaluate the anti-inflammatory potential of this compound?

Advanced Answer:

  • In Vitro Models : Use BV2 microglial cells stimulated with LPS to assess inhibition of NLRP3 inflammasome pathways (e.g., measure IL-1β via ELISA) .
  • ROS Scavenging : Quantify reactive oxygen species (ROS) reduction using DCFH-DA fluorescence. Compare to controls like N-acetylcysteine .
  • Structure-Activity Relationship (SAR) : Modify the cyclohexylmethoxy group to assess hydrophobicity effects on blood-brain barrier penetration .

Stability and Degradation

Q. Q5. What are the key stability concerns for this compound under ambient storage?

Basic Answer:

  • Hydrolysis Sensitivity : The azetidine ring is prone to hydrolysis in aqueous media. Store under inert gas (N2 or Ar) at –20°C in anhydrous DMSO or acetonitrile .
  • Light Sensitivity : Protect from UV exposure using amber glass vials. Monitor degradation via HPLC (e.g., new peaks at 210–230 nm) .

Handling and Safety

Q. Q6. What safety protocols are recommended for handling azetidine derivatives?

Basic Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
  • Waste Disposal : Collect residues in halogen-resistant containers for incineration by licensed facilities .

Data Contradictions in Literature

Q. Q7. How can researchers reconcile discrepancies in reported reaction outcomes for similar azetidines?

Advanced Answer:

  • Mechanistic Reassessment : For example, 4-methoxy substituents may block cyclization due to steric hindrance, while 3-methoxy analogs proceed smoothly. Replicate experiments under strictly anhydrous conditions .
  • Cross-Validation : Compare NMR data with authenticated samples (e.g., 3-(3-chlorophenoxy)azetidine, CAS 868833-95-8) to confirm structural assignments .

Methodological Optimization

Q. Q8. What advanced techniques improve yield in enantioselective azetidine synthesis?

Advanced Answer:

  • Chiral Catalysts : Use (R)-BINOL-derived phosphoric acids to achieve >90% ee in desymmetrization reactions .
  • High-Throughput Screening : Test 10–20 solvent/base combinations (e.g., toluene/DBU vs. MeCN/K2CO3) to identify optimal conditions .

Ecological Impact Assessment

Q. Q9. What methodologies assess the environmental toxicity of azetidine derivatives?

Advanced Answer:

  • Biodegradation Studies : Use OECD 301F assays to measure CO2 evolution in activated sludge .
  • Computational Toxicology : Predict ecotoxicity via QSAR models (e.g., ECOSAR) based on logP and molecular weight .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.